molecular formula C14H11Br2NO2S2 B11074191 4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one

4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one

Cat. No.: B11074191
M. Wt: 449.2 g/mol
InChI Key: AYCROMNCFXIXCY-UHFFFAOYSA-N
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Description

4,6-Dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[87002,7013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one is a complex heterocyclic compound It features a unique tetracyclic structure with multiple functional groups, including bromine, sulfur, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one typically involves multi-step reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of brominated intermediates and thiourea in the presence of a catalyst such as sodium bisulfate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Bromine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4,6-Dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one exerts its effects is not fully understood. its interactions with molecular targets likely involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The presence of multiple functional groups allows for diverse interactions, potentially disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[87002,7013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one is unique due to its tetracyclic structure and the presence of multiple heteroatoms

Properties

Molecular Formula

C14H11Br2NO2S2

Molecular Weight

449.2 g/mol

IUPAC Name

4,6-dibromo-10-methyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one

InChI

InChI=1S/C14H11Br2NO2S2/c1-14-4-19-10-7(2-6(15)3-8(10)16)9(14)11-12(20-5-14)17-13(18)21-11/h2-3,9H,4-5H2,1H3,(H,17,18)

InChI Key

AYCROMNCFXIXCY-UHFFFAOYSA-N

Canonical SMILES

CC12COC3=C(C1C4=C(NC(=O)S4)SC2)C=C(C=C3Br)Br

Origin of Product

United States

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